molecular formula C15H13ClO3 B6406945 2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid CAS No. 1261954-39-5

2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6406945
CAS No.: 1261954-39-5
M. Wt: 276.71 g/mol
InChI Key: DEUGQARZFTUXAB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is an organic compound with a complex structure, featuring a chloro and methoxy group on a phenyl ring, and a methyl group on a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable benzoic acid derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Methoxy-5-methylbenzoic acid

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups on a benzoic acid framework makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(16)4-6-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGQARZFTUXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691098
Record name 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-39-5
Record name 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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